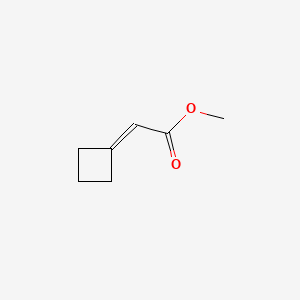
Europium(3+);pentane-2,4-dione;trihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of europium(III) acetylacetonate trihydrate typically involves the reaction of europium(III) chloride with acetylacetone in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or alcoholic medium, followed by crystallization to obtain the trihydrate form .
Industrial Production Methods
Industrial production of europium(III) acetylacetonate trihydrate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The product is then purified through recrystallization and drying processes .
化学反応の分析
Types of Reactions
Europium(III) acetylacetonate trihydrate undergoes various chemical reactions, including:
Oxidation and Reduction: While europium(III) is relatively stable, it can participate in redox reactions under specific conditions.
Substitution: The acetylacetonate ligands can be substituted with other ligands, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in reactions with europium(III) acetylacetonate trihydrate include strong acids and bases, as well as other coordinating ligands. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving europium(III) acetylacetonate trihydrate depend on the specific reagents and conditions used. For example, substitution reactions can yield new europium complexes with different ligands .
科学的研究の応用
Europium(III) acetylacetonate trihydrate has a wide range of applications in scientific research, including:
作用機序
The luminescent properties of europium(III) acetylacetonate trihydrate arise from the efficient energy transfer from the acetylacetonate ligands to the europium ion. Upon excitation by ultraviolet light, the energy absorbed by the ligands is transferred to the europium ion, resulting in the emission of visible light, typically in the red region of the spectrum . This process involves the coordination of the ligands to the europium ion, stabilizing the excited state and facilitating energy transfer .
類似化合物との比較
Similar Compounds
Europium(III) chloride: Another europium compound with different coordination and luminescent properties.
Europium(III) nitrate: Used in similar applications but with distinct chemical behavior.
Europium(III) oxide: Known for its stability and use in various industrial applications.
Uniqueness
Europium(III) acetylacetonate trihydrate is unique due to its specific coordination environment, which enhances its luminescent properties. The presence of acetylacetonate ligands and water molecules provides a stable structure that is highly efficient in energy transfer processes, making it particularly valuable in applications requiring strong luminescence .
特性
IUPAC Name |
europium(3+);pentane-2,4-dione;trihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H7O2.Eu.3H2O/c3*1-4(6)3-5(2)7;;;;/h3*3H,1-2H3;;3*1H2/q3*-1;+3;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRCMPXOCVXRAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O.O.O.[Eu+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27EuO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide hydrochloride](/img/structure/B599433.png)

![3-[(6-Aminopyrimidin-4-yl)amino]propanoic acid](/img/structure/B599435.png)

